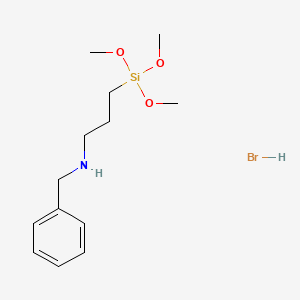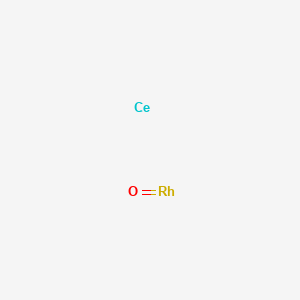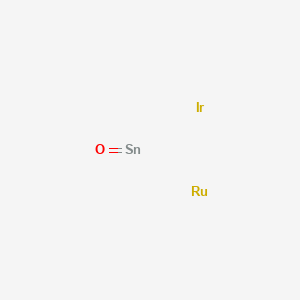
iridium;oxotin;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium;oxotin;ruthenium is a complex compound that combines the unique properties of iridium, oxotin, and ruthenium. These elements belong to the transition metals group and are known for their exceptional catalytic, electronic, and photophysical properties. The combination of these elements in a single compound offers a wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iridium;oxotin;ruthenium involves several synthetic routes, including coordination design, ion exchange, and electrochemical deposition. These methods are chosen based on the desired properties and applications of the compound. For example, the polymeric precursor method is often used to synthesize mixed oxides of iridium and ruthenium, which involves the formation of a gel containing the metal precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as defect engineering and dipping methods. These methods ensure high purity and yield of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Iridium;oxotin;ruthenium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, oxygen, and various organic and inorganic ligands. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, the incorporation of iridium in ruthenium phosphides can lead to the formation of highly active catalysts for hydrogen evolution reactions .
Scientific Research Applications
Iridium;oxotin;ruthenium has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogen evolution and oxidation reactions.
Biology: Employed in the development of luminescent chemosensors for anion sensing.
Industry: Utilized in the production of advanced materials and coatings, such as pH sensing electrodes.
Mechanism of Action
The mechanism of action of iridium;oxotin;ruthenium involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can induce cell death through various mechanisms, including apoptosis and necrosis. The specific pathways involved depend on the ligands and coordination environment of the compound .
Comparison with Similar Compounds
Iridium;oxotin;ruthenium shares similarities with other transition metal complexes, such as those containing rhodium and osmium. it also exhibits unique properties that set it apart from these compounds. For example, this compound has been shown to have higher catalytic activity and stability compared to similar ruthenium and iridium complexes .
List of Similar Compounds
- Rhodium;oxotin;ruthenium
- Osmium;oxotin;ruthenium
- Platinum;oxotin;ruthenium
These compounds share some common properties with this compound but differ in their specific applications and effectiveness.
Properties
CAS No. |
151286-62-3 |
|---|---|
Molecular Formula |
IrORuSn |
Molecular Weight |
428.0 g/mol |
IUPAC Name |
iridium;oxotin;ruthenium |
InChI |
InChI=1S/Ir.O.Ru.Sn |
InChI Key |
VLCGRGQXUYCXGX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[Ru].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


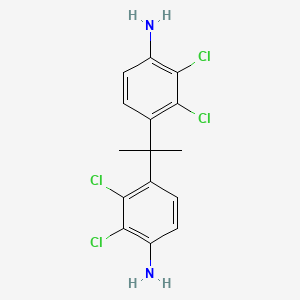


![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)

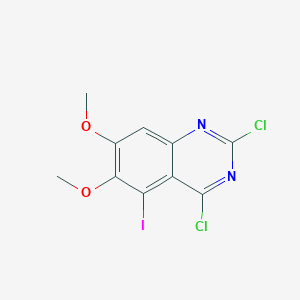

![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
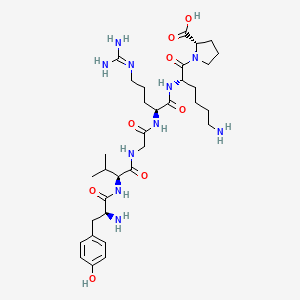
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
